
(2-Bromo-2-fluoroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF It is a derivative of benzene, where a bromo and a fluoro group are attached to an ethenyl group, which is then bonded to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethenyl)benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the electrophilic addition of bromine and fluorine to the ethenyl group of styrene. This reaction can be carried out under controlled conditions using appropriate solvents and catalysts to ensure the selective addition of halogens.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromo or fluoro groups.
Oxidation: Products include oxides or carboxylic acids depending on the extent of oxidation.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
(2-Bromo-2-fluoroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, influencing the reactivity of the compound. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can affect the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-2-chloroethenyl)benzene
- (2-Fluoro-2-iodoethenyl)benzene
- (2-Chloro-2-fluoroethenyl)benzene
Uniqueness
(2-Bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromo and fluoro groups, which impart distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
118559-15-2 |
|---|---|
Molecular Formula |
C8H6BrF |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
(2-bromo-2-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
SWQFIDOJLLCOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


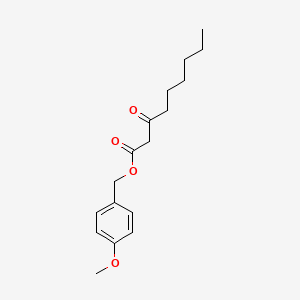
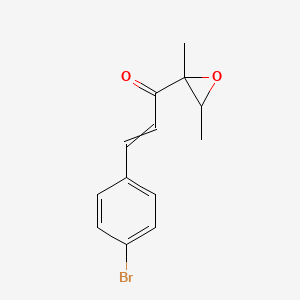

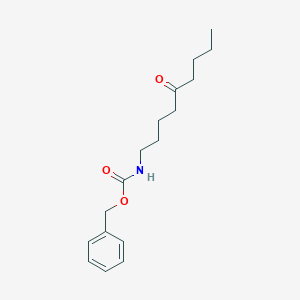
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
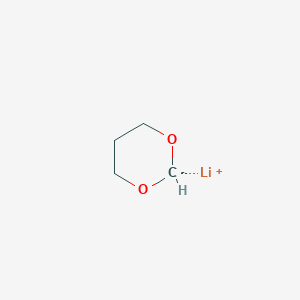
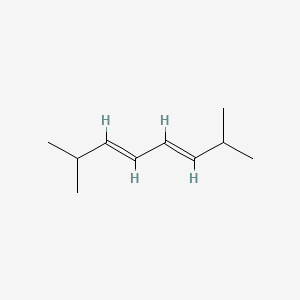

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
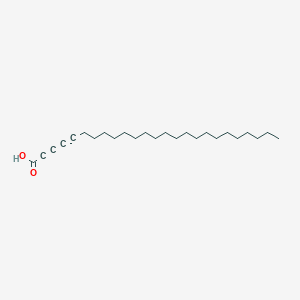
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

